7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline: is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group at the 7th position and an isopropyl group at the 1st position of the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-tetralone.
Formation of Intermediate: The 7-methoxy-1-tetralone is reacted with vinylic organometallics to form an intermediate compound.
Allylic Substitution: The intermediate undergoes allylic substitution using chlorination agents to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy and isopropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Chlorination agents and other electrophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline compounds.
Scientific Research Applications
7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: The compound may modulate the dopaminergic, serotonergic, and noradrenergic pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1-tetralone: A precursor in the synthesis of 7-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline.
Tetrahydroisoquinoline: A class of compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to the presence of both a methoxy group and an isopropyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1017179-93-9 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
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